Cas no 2227740-83-0 (rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid, trans)

Technical Introduction: rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid (trans) is a chiral cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine moiety. Its rigid trans-cyclopropane scaffold and Boc-protected amine enhance stability, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The stereochemistry and functional group compatibility allow for selective modifications, facilitating applications in peptide mimetics and small-molecule drug development. The Boc group offers convenient deprotection under mild acidic conditions, enabling further derivatization. This compound’s structural precision and synthetic versatility make it suitable for exploring structure-activity relationships in bioactive molecule design.
rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid, trans structure
2227740-83-0 structure
Product Name:rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid, trans
CAS No:2227740-83-0
MF:C12H19NO4
MW:241.28356385231
CID:6571177
PubChem ID:97112165
Update Time:2025-06-27

rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid, trans Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid, trans
    • 1-Azetidinecarboxylic acid, 3-[(1S,2R)-2-carboxycyclopropyl]-, 1-(1,1-dimethylethyl) ester
    • Inchi: 1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7(6-13)8-4-9(8)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t8-,9+/m0/s1
    • InChI Key: ORZOKDMZSYZMLD-DTWKUNHWSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC([C@@H]2C[C@H]2C(O)=O)C1

Experimental Properties

  • Density: 1.280±0.06 g/cm3(Predicted)
  • Boiling Point: 366.9±35.0 °C(Predicted)
  • pka: 4.75±0.11(Predicted)

rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid, trans Pricemore >>

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rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid, trans Related Literature

Additional information on rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid, trans

Compound CAS No 2227740-83-0: rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid, trans

The compound with CAS number 2227740-83-0, known as rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid, trans, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and materials science. This compound is characterized by its unique stereochemistry and complex molecular structure, which has been the focus of extensive research in recent years.

The name of the compound provides critical information about its structure. The term cyclopropane indicates a three-membered carbon ring, which is a common motif in many bioactive molecules due to its ring strain and reactivity. The substituents on the cyclopropane ring include a carboxylic acid group at position 1 and a azetidine derivative at position 2. The azetidine ring is a four-membered cyclic amine, which is further substituted with a tert-butoxycarbonyl (Boc) group at position 3. This Boc group is a well-known protecting group in organic synthesis, often used to protect amine functionalities during multi-step synthesis.

The stereochemistry of the compound is specified as (1R,2S), indicating the configuration of the chiral centers at positions 1 and 2 of the cyclopropane ring. The trans configuration refers to the spatial arrangement of substituents around these chiral centers, which plays a crucial role in determining the compound's physical properties and biological activity.

Recent studies have highlighted the importance of such compounds in drug discovery. The cyclopropane moiety is known to impart unique pharmacokinetic properties, such as improved bioavailability and enhanced target binding affinity. Additionally, the azetidine ring contributes to the molecule's rigidity and stability, making it an attractive candidate for various therapeutic applications.

In terms of synthesis, this compound is typically prepared through a multi-step process involving advanced organic chemistry techniques. The use of protecting groups like Boc allows for precise control over the reaction sequence and ensures high yields of the desired product. Researchers have also explored alternative synthetic routes to improve efficiency and scalability, which are critical for industrial applications.

The biological activity of this compound has been evaluated in several preclinical studies. It has shown promising results in modulating key cellular pathways involved in inflammation and neurodegenerative diseases. Furthermore, its ability to penetrate cellular membranes makes it a potential candidate for targeted drug delivery systems.

From an environmental perspective, this compound has been assessed for its biodegradability and ecotoxicity. Initial findings suggest that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. However, further studies are required to fully understand its long-term impact on ecosystems.

In conclusion, CAS No 2227740-83-0 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and stereochemistry make it a valuable tool in both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound stands at the forefront of innovation in modern chemistry.

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